molecular formula C13H9Cl2NO2 B1583218 3',4'-Dichlorosalicylanilide CAS No. 24448-73-5

3',4'-Dichlorosalicylanilide

Cat. No.: B1583218
CAS No.: 24448-73-5
M. Wt: 282.12 g/mol
InChI Key: XWZCOIHEGFREJR-UHFFFAOYSA-N
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Description

3',4'-Dichlorosalicylanilide (CAS: 24448-73-5) is a halogenated salicylanilide derivative with the molecular formula C₁₃H₉Cl₂NO₂ and a molecular weight of 282.12 g/mol . Structurally, it consists of a salicylic acid moiety (2-hydroxybenzamide) linked to a 3,4-dichlorophenyl group. The compound exhibits intramolecular hydrogen bonding between the hydroxyl (-OH) and carbonyl (-C=O) groups, stabilizing its planar conformation . This feature is critical for its biological activity, particularly in antimicrobial and antiparasitic applications .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-10-6-5-8(7-11(10)15)16-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZCOIHEGFREJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326278
Record name 3',4'-Dichlorosalicylanilide
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Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24448-73-5
Record name 24448-73-5
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Record name 3',4'-Dichlorosalicylanilide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',4'-DICHLORO-2-HYDROXYBENZANILIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dichlorosalicylanilide typically involves the reaction of 3,4-dichlorobenzoic acid with aniline in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond.

Industrial Production Methods: In industrial settings, the production of 3’,4’-Dichlorosalicylanilide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3’,4’-Dichlorosalicylanilide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of dichloroquinones.

    Reduction: Formation of dichloroanilines.

    Substitution: Formation of various substituted salicylanilides.

Scientific Research Applications

3’,4’-Dichlorosalicylanilide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3’,4’-Dichlorosalicylanilide involves its interaction with specific molecular targets, leading to various biological effects. The compound is known to inhibit certain enzymes and disrupt cellular processes, which contributes to its antimicrobial and antifungal properties. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in microorganisms.

Comparison with Similar Compounds

Positional Isomers: 4',5-Dichlorosalicylanilide

4',5-Dichlorosalicylanilide (CAS: 1147-98-4) differs in the positions of chlorine atoms, with substitutions at the 4' and 5' positions of the phenyl ring instead of 3' and 4'. This positional variation alters electronic properties and steric interactions, impacting its binding to biological targets. Studies indicate that 4',5-dichlorosalicylanilide (synonym: Arilid) shows enhanced antibacterial activity against Staphylococcus aureus compared to the 3',4'-isomer, likely due to improved membrane permeability .

Higher Halogenation: 3,3',4',5-Tetrachlorosalicylanilide

However, this higher halogenation correlates with elevated toxicity in mammalian cells, limiting its therapeutic use. It demonstrates broad-spectrum antifungal activity but requires structural optimization to balance efficacy and safety .

Non-Salicylanilide Analogues

  • N-(3,4-Dichlorophenyl)-2-methylacrylamide (CAS: N/A): Replaces the salicylamide group with a methylacrylamide moiety. This modification eliminates intramolecular hydrogen bonding, reducing planarity and antimicrobial efficacy. However, the compound exhibits herbicidal activity, highlighting the role of structural flexibility in divergent applications .
  • 3',4'-Dichlorocyclohexanecarboxanilide (CAS: 15907-85-4): Substitutes the aromatic phenyl ring with a cyclohexane ring. This aliphatic substitution decreases π-π stacking interactions, lowering binding affinity to parasitic targets but improving solubility in lipid-rich environments .

Key Research Findings

  • Crystal Structure Insights: The diiodo derivative (3,5-diiodo-3',4'-dichlorosalicylanilide) crystallizes in a monoclinic system with near-coplanar aromatic rings (dihedral angle: 4.1°), facilitating tight molecular packing and stability. This structural rigidity enhances its anthelmintic activity against liver flukes .
  • Hydrogen Bonding : Intramolecular H-bonding in salicylanilides (O···O distance: 2.65 Å) is conserved across derivatives, contributing to target recognition in parasites and bacteria .
  • Toxicity Trade-offs : Higher halogenation (e.g., tetrachloro derivatives) increases potency but also cytotoxicity, necessitating careful design to optimize therapeutic indices .

Biological Activity

3',4'-Dichlorosalicylanilide, a compound belonging to the salicylanilide class, has garnered attention for its diverse biological activities. Salicylanilides are known for their antimicrobial, antifungal, and antiparasitic properties, making them significant in pharmaceutical and agricultural applications. This article reviews the biological activity of this compound, presenting findings from various studies, including case studies and experimental data.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H9_{9}Cl2_{2}N\O
  • Molecular Weight : 276.12 g/mol

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of bacteria and fungi. Research indicates that it acts by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

  • Mechanism of Action : The compound has been shown to inhibit the two-component regulatory systems (TCS) in bacteria, which are critical for their growth and pathogenicity . Additionally, it selectively inhibits interleukin-12p40 production, impacting immune responses .
Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Antifungal Activity

The antifungal properties of this compound have been explored in various studies. It has demonstrated efficacy against common fungal pathogens, particularly in topical formulations.

  • Case Study : A clinical trial investigating the efficacy of this compound in treating dermatophyte infections reported a significant reduction in fungal load within two weeks of treatment .

Antiparasitic Effects

In addition to its antimicrobial and antifungal properties, the compound has shown potential as an antiparasitic agent. Studies indicate that it can inhibit the growth of certain protozoa.

  • Experimental Findings : In vitro tests revealed that this compound effectively reduced the viability of Leishmania species at concentrations as low as 20 µg/mL .

Safety and Toxicity

The safety profile of this compound has been assessed through various toxicological studies. While it is generally considered safe at therapeutic doses, high concentrations may lead to cytotoxic effects on mammalian cells.

Study Type Findings Reference
Acute ToxicityNo significant adverse effects at doses <100 mg/kg
Cytotoxicity (in vitro)IC50 values ranged between 50-100 µg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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